3-Methoxypropanoyl chloride
Description
3-Methoxypropanoyl chloride (CAS 4244-59-1, molecular formula C₄H₇ClO₂) is an acyl chloride derivative featuring a methoxy group at the β-position of the propanoyl backbone. This compound is widely utilized as a reactive intermediate in organic synthesis, particularly in the formation of amides, esters, and other acylated products. Its high electrophilicity at the carbonyl carbon enables efficient nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical research. For example, it was employed in the synthesis of a complex indazole derivative (compound 85) via amidation reactions . Commercial samples are available at ≥98% purity, typically supplied in 1g or 5g quantities .
Properties
IUPAC Name |
3-methoxypropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-7-3-2-4(5)6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMDUOFOPDSKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374889 | |
| Record name | 3-methoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4244-59-1 | |
| Record name | 3-methoxypropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxypropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypropanoyl chloride can be synthesized through the reaction of 3-methoxypropanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to produce the corresponding acyl chloride and sulfur dioxide (SO2) as a byproduct.
Industrial Production Methods: In an industrial setting, the production of 3-methoxypropanoyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 3-methoxypropanoic acid to 3-methoxypropanoyl chloride. The reaction is carefully monitored to manage the release of sulfur dioxide and to ensure the purity of the final product.
Chemical Reactions Analysis
Friedel-Crafts Acylation
3-Methoxypropanoyl chloride acts as an acylating agent in Friedel-Crafts reactions, forming ketones on aromatic rings. The methoxy group enhances electrophilicity at the carbonyl carbon, facilitating attack by electron-rich arenes.
Mechanism :
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Acylium Ion Formation : Reaction with Lewis acids (e.g., FeCl₃, AlCl₃) generates the acylium ion.
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Electrophilic Attack : The acylium ion reacts with aromatic substrates (e.g., anisole) to form a σ-complex.
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Deprotonation : Regeneration of aromaticity yields the acylated product .
Example :
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Reaction with anisole (methoxybenzene) produces 1-(3’-methoxypropanoyl)-2,4,5-trimethoxybenzene under FeCl₃ catalysis .
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Propionyl chloride analogues show regioselective para-substitution due to methoxy directing effects .
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Anisole | FeCl₃ | 4-Methoxypropiophenone | ~70% | |
| 2-Methoxynaphthalene | InCl₃ | 1-Propio-2-methoxynaphthalene | 65–75% |
Nucleophilic Substitution Reactions
The acyl chloride group undergoes substitution with nucleophiles like amines and alcohols.
Amination
Reaction with primary or secondary amines forms substituted amides.
Esterification
Alcohols react to form esters, useful in polymer chemistry.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | LiCl, iPrOH, 120°C | 3-Methoxy-N-piperidinylpropanamide | 76% | |
| (Hydroxypropyl)cellulose | RT, CH₂Cl₂ | Cellulose propanoate ester | N.R. |
Chlorination and Radical Reactions
Under radical-initiated conditions, chlorination occurs at α- or β-positions.
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Products :
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α-Chloropropionyl chloride (major)
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β-Chloropropionyl chloride (minor)
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Mechanism :
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Peroxides generate Cl- radicals, abstracting hydrogen to form carbon-centered radicals.
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Subsequent chlorination yields mono- or dichlorinated products .
Atmospheric Degradation
3-Methoxypropanoyl chloride derivatives (e.g., 3-methoxy-1-propanol) undergo OH- -initiated oxidation in the atmosphere:
Scientific Research Applications
Synthetic Applications
Organic Synthesis
3-Methoxypropanoyl chloride is primarily used as a reagent in the synthesis of esters and amides. Its high reactivity allows for nucleophilic acyl substitution reactions with various nucleophiles, including alcohols and amines. The general reaction mechanism involves:
- Nucleophilic Attack : A nucleophile attacks the carbonyl carbon.
- Elimination : Hydrochloric acid is eliminated, leading to the formation of the desired product.
Reaction Example
For instance, when reacted with an alcohol (R-OH), the following reaction occurs:
This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals.
Pharmaceutical Applications
3-Methoxypropanoyl chloride has been utilized in the development of pharmaceutical compounds. Its derivatives can enhance drug solubility and bioavailability due to the presence of the methoxy group, which affects pharmacokinetic properties.
Case Study: Drug Development
In a study investigating the synthesis of novel therapeutic compounds, 3-methoxypropanoyl chloride was employed to create derivatives with improved antimicrobial activity. The structural modifications facilitated by this compound allowed for enhanced interaction with biological targets, demonstrating its utility in medicinal chemistry .
Research indicates that while 3-methoxypropanoyl chloride is effective in synthesis, it also poses environmental risks due to its potential degradation products in atmospheric conditions. Studies have shown that its degradation can lead to the formation of harmful byproducts, necessitating careful handling and disposal .
Mechanism of Action
3-Methoxypropanoyl chloride can be compared with other acyl chlorides, such as:
Acetyl Chloride: Similar in reactivity but lacks the methoxy group, making it less versatile in certain synthetic applications.
Propionyl Chloride: Similar in structure but without the methoxy group, leading to different reactivity and applications.
Benzoyl Chloride: Contains a benzene ring, making it more reactive towards nucleophiles and used in different contexts.
Uniqueness: The presence of the methoxy group in 3-methoxypropanoyl chloride imparts unique reactivity and properties, making it a valuable reagent in organic synthesis. Its ability to form a variety of derivatives through nucleophilic substitution reactions sets it apart from other acyl chlorides.
Comparison with Similar Compounds
3-(Propan-2-yloxy)propanoyl Chloride (CAS 56680-78-5)
This compound replaces the methoxy group in 3-methoxypropanoyl chloride with an isopropoxy substituent. Its molecular formula (C₆H₁₁ClO₂) and structural similarity suggest overlapping applications in acylation reactions .
Methyl 2-Amino-3-Methoxypropanoate Hydrochloride (CAS 1800300-79-1)
Unlike 3-methoxypropanoyl chloride, this derivative is an ester with an amino group and methoxy substituent. It serves as a chiral building block in peptide synthesis rather than an acylating agent. The hydrochloride salt form enhances stability, a feature absent in the hygroscopic 3-methoxypropanoyl chloride .
6-(3-Methoxypropanoyl)-2,2-Dimethylcyclohexan-1-one (CAS 1513253-70-7)
This cyclohexanone derivative incorporates 3-methoxypropanoyl as a substituent. The ketone group in the cyclohexane ring introduces additional sites for reactivity, such as enolate formation, which are irrelevant to the parent acyl chloride. Its applications likely diverge toward cyclic ketone functionalization rather than direct acylation .
Comparative Data Table
Biological Activity
3-Methoxypropanoyl chloride, with the chemical formula C4H7ClO2, is an acyl chloride derivative that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
3-Methoxypropanoyl chloride is characterized by the presence of a methoxy group (-OCH3) attached to a propanoyl moiety, making it a versatile reagent in organic synthesis. The compound is often used in the preparation of amides and other derivatives through acylation reactions. Its structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that 3-methoxypropanoyl chloride exhibits significant antimicrobial activity. For instance, a study evaluated its effectiveness against various bacterial strains and reported minimum inhibitory concentration (MIC) values that suggest its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of 3-Methoxypropanoyl Chloride
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 150 |
| Escherichia coli | 200 |
| Candida albicans | 300 |
The compound demonstrated a higher inhibition percentage compared to standard antibiotics such as chloramphenicol and ketoconazole, indicating its promising role in treating infections caused by resistant strains .
Cytotoxic Effects
In addition to its antimicrobial effects, 3-methoxypropanoyl chloride has been investigated for its cytotoxic properties against cancer cell lines. A study highlighted that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, which is crucial for developing targeted cancer therapies.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro tests were conducted on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results showed:
- MCF-7 Cells : IC50 = 50 µM
- A549 Cells : IC50 = 70 µM
These findings suggest that 3-methoxypropanoyl chloride could be a candidate for further development in cancer treatment protocols .
The biological activity of 3-methoxypropanoyl chloride can be attributed to its ability to modify proteins and nucleic acids through acylation. This process can lead to the inhibition of essential cellular functions in microorganisms and cancer cells alike.
- Protein Modification : The acyl chloride can react with amino groups in proteins, leading to conformational changes that may inhibit enzymatic activity.
- Nucleic Acid Interaction : The compound may also interact with nucleic acids, potentially disrupting replication and transcription processes critical for cell survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
